2-Methyl-5-((2-methylallyl)oxy)benzofuran-3-carboxylic acid
Description
2-Methyl-5-((2-methylallyl)oxy)benzofuran-3-carboxylic acid is a benzofuran derivative characterized by a fused benzofuran core substituted with a methyl group at position 2, a 2-methylallyl ether group at position 5, and a carboxylic acid moiety at position 2. Benzofuran-based compounds are widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound’s structural features make it a candidate for pharmaceutical and materials science research, though specific applications require further exploration.
Properties
IUPAC Name |
2-methyl-5-(2-methylprop-2-enoxy)-1-benzofuran-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-8(2)7-17-10-4-5-12-11(6-10)13(14(15)16)9(3)18-12/h4-6H,1,7H2,2-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXSCCJQOVGQMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC(=C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Methyl-5-((2-methylallyl)oxy)benzofuran-3-carboxylic acid typically involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods often employ transition-metal catalysis for the cyclization of aryl acetylenes .
Chemical Reactions Analysis
2-Methyl-5-((2-methylallyl)oxy)benzofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound, often using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Methyl-5-((2-methylallyl)oxy)benzofuran-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It has shown promise in the treatment of skin diseases such as cancer and psoriasis.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-5-((2-methylallyl)oxy)benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole-3-carboxylic Acid (CAS: 1105191-98-7)
Structural Differences :
- Core Structure : Shares a benzofuran core but includes a 2,3-dihydrobenzofuran (partially saturated) ring system, reducing aromaticity compared to the fully aromatic target compound .
- Substituents : Position 5 is substituted with an isoxazole ring bearing a carboxylic acid, replacing the methylallyloxy group in the target compound.
- Functional Groups : The isoxazole introduces additional nitrogen and oxygen atoms, enabling hydrogen bonding and increased polarity.
Implications :
Methyl 5-Amino-1-benzothiophene-2-carboxylate (CAS: 20532-28-9)
Structural Differences :
- Core Structure : Replaces the benzofuran oxygen with sulfur, forming a benzothiophene system.
- Substituents: Position 5 features an amino group, and position 2 has a methyl ester instead of a carboxylic acid.
Implications :
- Functional Groups : The methyl ester is less acidic than a carboxylic acid, reducing water solubility but improving cell membrane permeability.
Perfluorinated Benzofuran Derivatives (e.g., CAS: 70900-38-8, 70900-35-5)
Structural Differences :
- Substituents: Long perfluorinated alkyl chains (nonafluorobutyl or pentadecafluoroheptyl) attached via sulfonyl and amino linkages at position 4.
- Functional Groups : Fluorine atoms impart extreme electronegativity and chemical inertness.
Implications :
- Stability : Perfluorinated groups enhance resistance to thermal and chemical degradation, making these compounds suitable for high-performance materials .
- Lipophilicity : Fluorinated chains increase hydrophobicity, contrasting with the target compound’s balance of lipophilic (methylallyloxy) and hydrophilic (carboxylic acid) groups .
Biological Activity
2-Methyl-5-((2-methylallyl)oxy)benzofuran-3-carboxylic acid (CAS No. 384362-88-3) is a synthetic compound with a unique structure that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including anticancer effects, anti-inflammatory activity, and other pharmacological effects, supported by relevant data and case studies.
The chemical structure of this compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H14O4 |
| Molecular Weight | 246.26 g/mol |
| Boiling Point | 413.8 ± 40.0 °C (Predicted) |
| Density | 1.209 ± 0.06 g/cm³ (Predicted) |
| pKa | 3.23 ± 0.30 (Predicted) |
These properties suggest that the compound may exhibit stability under various conditions, making it suitable for biological applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar benzofuran derivatives, suggesting that this compound may possess similar properties. For instance, a study on related compounds showed significant cytotoxic effects against lung cancer cell lines (A549), with IC50 values indicating potent activity .
Case Study:
In a comparative study, derivatives of benzofuran were synthesized and evaluated for their anticancer activity. One derivative exhibited an IC50 value of 0.858 µM against A549 cells, demonstrating the potential efficacy of benzofuran-based compounds in cancer therapy .
Antioxidant Activity
Antioxidant properties are critical for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Preliminary studies on benzofuran derivatives suggest they may exhibit antioxidant activities through free radical scavenging mechanisms.
Data Table: Antioxidant Activity of Related Compounds
Q & A
Q. What are the recommended synthetic routes for 2-Methyl-5-((2-methylallyl)oxy)benzofuran-3-carboxylic acid, and how can reaction conditions be optimized?
The synthesis of benzofuran-3-carboxylic acid derivatives typically involves multi-step reactions, including alkylation, esterification, and cyclization. For example, alkylation of a benzofuran core with 2-methylallyl groups can be achieved using nucleophilic substitution or coupling reactions under inert atmospheres. Optimization involves controlling reaction temperature (e.g., 60–80°C for alkylation), solvent selection (e.g., DMF or THF), and catalyst choice (e.g., palladium catalysts for cross-couplings) . Post-synthesis, intermediates should be purified via column chromatography, and yields monitored using TLC or HPLC.
Q. How should researchers characterize the purity and structure of this compound?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR): and NMR to confirm substituent positions and the benzofuran backbone. For example, the 2-methylallyloxy group would show characteristic allylic proton signals at δ 4.5–5.5 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+ peak).
- Infrared (IR) Spectroscopy: Peaks at ~1700 cm confirm the carboxylic acid group .
- Melting Point Analysis: Compare experimental values with literature to assess purity .
Q. What safety protocols are critical when handling this compound?
While direct safety data for this compound is limited, benzofuran derivatives often require:
- Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection.
- Ventilation: Use fume hoods due to potential respiratory irritancy from carboxylic acid groups.
- Storage: In cool, dry conditions away from oxidizers. Refer to SDS sheets of structurally similar compounds (e.g., 2-(6-Methoxybenzofuran-3-yl)acetic acid) for guidance .
Advanced Research Questions
Q. How can thermal decomposition or instability during melting point determination be addressed?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential for compounds prone to decomposition. If melting coincides with degradation (as seen in similar furan-carboxylic acids), estimate the enthalpy of fusion () using empirical relationships. For example, (in J/g·K), derived from phenylfuran analogs . Validate with computational methods like Gaussian simulations for entropy contributions .
Q. How can contradictions in spectroscopic or crystallographic data be resolved?
- Crystallography: Use SHELX programs for structure refinement. SHELXL is robust for small-molecule crystallography, even with twinned or low-resolution data. Cross-validate with density functional theory (DFT)-optimized geometries .
- Spectroscopic Discrepancies: Compare experimental NMR shifts with computational predictions (e.g., using ACD/Labs or ChemDraw). For example, unexpected splitting in NMR may indicate rotational isomerism or impurities .
Q. What strategies are effective for studying the biological activity of this compound, given limited direct data?
- Comparative Analysis: Use PubChem bioactivity data for structurally related compounds (e.g., benzofurans with antioxidant or anti-inflammatory profiles). For instance, Compound A (Table in ) shows high antioxidant activity, suggesting assays like DPPH radical scavenging for this derivative.
- In Silico Screening: Employ molecular docking (e.g., AutoDock Vina) to predict interactions with targets like cyclooxygenase-2 (COX-2) or kinases. Validate with in vitro assays (e.g., enzyme inhibition) .
Q. How can computational modeling aid in predicting physicochemical properties?
- LogP and Solubility: Use tools like ChemAxon or SwissADME to estimate partition coefficients and solubility, critical for pharmacokinetic studies.
- pKa Prediction: The carboxylic acid group typically has a pKa ~2.5–4.0; refine using SPARC or MarvinSuite .
- Thermodynamic Properties: Calculate and sublimation entropy via group contribution methods or quantum mechanical simulations .
Methodological Considerations
Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?
- Analog Synthesis: Modify the 2-methylallyloxy or carboxylic acid groups to create derivatives (e.g., esterification, amidation).
- Bioassay Panels: Test analogs against targets (e.g., cancer cell lines, microbial strains) using dose-response curves (IC/EC) .
- Data Correlation: Use multivariate analysis (e.g., PCA) to link structural features (e.g., substituent electronegativity) with activity .
Q. How should researchers validate synthetic yields and reproducibility?
- Batch Consistency: Repeat syntheses ≥3 times under identical conditions; report mean yields ± standard deviation.
- Scale-Up Challenges: Monitor exotherms and byproduct formation using in-situ FTIR or reaction calorimetry .
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
